molecular formula C20H20N4O4 B4899094 Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate

Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate

Cat. No.: B4899094
M. Wt: 380.4 g/mol
InChI Key: IDJICLNEXNHWJC-UHFFFAOYSA-N
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Description

Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 3-amino benzoic acid with 5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The triazole ring in the compound can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • 5-Methyl-N′-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

Methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate is unique due to its specific substitution pattern on the triazole ring and the presence of the methoxymethyl group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 3-[[5-(methoxymethyl)-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-13-7-9-16(10-8-13)24-17(12-27-2)18(22-23-24)19(25)21-15-6-4-5-14(11-15)20(26)28-3/h4-11H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJICLNEXNHWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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